molecular formula C7H11Cl2F3N2O2 B2709954 4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;dihydrochloride CAS No. 2253640-14-9

4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;dihydrochloride

Cat. No. B2709954
CAS RN: 2253640-14-9
M. Wt: 283.07
InChI Key: NASBYJFZGRTIBC-UHFFFAOYSA-N
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Description

“4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;dihydrochloride” is a chemical compound with the CAS Number: 2253640-14-9 . It has a molecular weight of 283.08 . The IUPAC name for this compound is 4-amino-1,1,1-trifluoro-2-(oxazol-2-yl)butan-2-ol dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9F3N2O2.2ClH/c8-7(9,10)6(13,1-2-11)5-12-3-4-14-5;;/h3-4,13H,1-2,11H2;2*1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable at room temperature .

Scientific Research Applications

Fluorinated Amino Acids Synthesis

Research on the synthesis of valuable fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-Trifluoroleucine, utilizes a process involving chiral oxazoline, oxidative rearrangement to dihydro-2H-oxazinone, and hydrogenolysis-hydrolysis. These amino acids are obtained as configurationally pure hydrochloride salts, highlighting the potential application of similar fluorinated compounds in synthesizing biochemically significant molecules (Pigza, Quach, & Molinski, 2009).

Proline Amino Acids in NMR

(2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, synthesized for incorporation in model peptides, demonstrate distinct conformational preferences useful in NMR-based applications. This research suggests the utility of fluorinated compounds in developing probes for medicinal chemistry and structural biology (Tressler & Zondlo, 2014).

Antimicrobial Activities

Studies on 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, including Schiff base derivatives, reveal their potential antimicrobial activities. This indicates the relevance of amino-triazole compounds in developing new antimicrobial agents (Bektaş et al., 2007).

SARS-CoV Protease Inhibitors

Research involving trifluoromethyl-β-amino alcohol compounds in synthesizing glutamic acid and glutamine peptides as inhibitors of SARS-CoV protease emphasizes the role of fluorinated amino alcohols in antiviral therapy development (Sydnes et al., 2006).

Energetic Materials Synthesis

The synthesis of energetic compounds containing novel explosophores demonstrates the application of amino-triazole compounds in creating materials with potential use in explosives or propellants, highlighting the importance of structural modifications in tailoring the properties of such compounds (Gulyaev et al., 2021).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

4-amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O2.2ClH/c8-7(9,10)6(13,1-2-11)5-12-3-4-14-5;;/h3-4,13H,1-2,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASBYJFZGRTIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C(CCN)(C(F)(F)F)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;dihydrochloride

CAS RN

2253640-14-9
Record name 4-amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol dihydrochloride
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